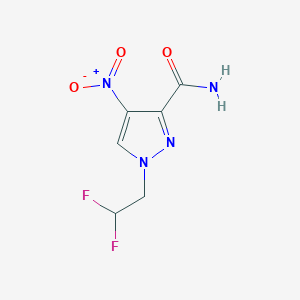

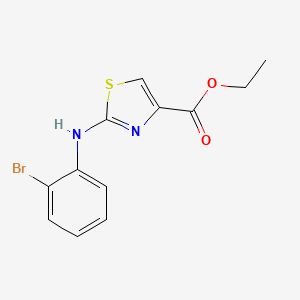

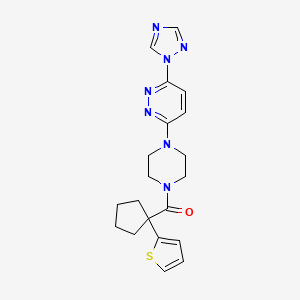

![molecular formula C17H17ClN2O4S B2506424 4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922125-42-6](/img/structure/B2506424.png)

4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with the 4-chloro-N-benzenesulfonamide scaffold have been synthesized and evaluated for various biological activities, such as anticancer and anti-HIV properties .

Synthesis Analysis

The synthesis of related compounds typically involves the introduction of various substituents into the benzenesulfonamide framework to yield derivatives with potential biological activities. For instance, novel 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamide derivatives have been synthesized and shown to possess anticancer activity . Similarly, 4-chloro-2-mercapto-N-(1,4,5,6-tetrahydro-1,2,4-triazin-3-yl)benzenesulfonamides have been prepared and evaluated for anti-HIV activity . These studies suggest a versatile synthetic approach that could be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with various functional groups. In one of the related compounds, the dihedral angle between the sulfonyl and benzoyl benzene rings is reported to be 84.4°, indicating a significant degree of spatial separation between the rings . This structural feature could influence the biological activity of the compound by affecting its binding to biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents present on the benzene ring. The presence of a chloro group, for example, can make the compound susceptible to nucleophilic substitution reactions. The synthesis of these compounds often involves reactions such as sulfonation, chlorination, and condensation with various nucleophiles to introduce the desired substituents . The specific reactivity of the compound would depend on the nature of the tetrahydrobenzo[b][1,4]oxazepin moiety and its interaction with the sulfonyl and chloro groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, related compounds exhibit properties that are influenced by their molecular structure. For example, the presence of hydrogen bonding in the crystal structure of a related compound suggests that it may have a high melting point and could form stable solid-state structures . The solubility, stability, and reactivity of these compounds can vary widely depending on the nature and position of the substituents on the benzene ring.

Applications De Recherche Scientifique

Photodynamic Therapy Applications

The research into new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including structures analogous to the compound of interest, highlights their potential for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photosensitization mechanisms used in cancer treatment via PDT (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

Another significant application involves the compound's role in enzyme inhibition, particularly against human carbonic anhydrases. The research demonstrates how primary sulfonamide functionality facilitates [1,4]oxazepine ring construction and acts as an enzyme prosthetic group, suggesting strong inhibition of therapeutically relevant human carbonic anhydrases, highlighting its potential in developing new therapeutic agents (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Antimicrobial and Anticancer Activities

Derivatives containing the core structure of the compound have been synthesized and evaluated for their antimicrobial activities. These compounds display excellent to moderate activities, significantly potent against bacteria compared to fungi, showcasing their potential in antimicrobial therapy (Sojitra, Dixit, Patel, Patel, & Dixit, 2016). Furthermore, novel derivatives have shown potential anticancer activity, evaluated against a wide range of human tumor cell lines, indicating the compound's promising anticancer applications (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to the chemical of interest contribute to understanding its potential applications further. Studies focusing on the synthesis, spectroscopic, and X-ray diffraction of novel benzimidazole fused-1,4-oxazepines provide insights into the molecular structure, which is crucial for tailoring compounds for specific therapeutic or industrial applications (Almansour, Arumugam, Kumar, Soliman, Altaf, & Ghabbour, 2016).

Propriétés

IUPAC Name |

4-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-17(2)10-24-15-9-12(5-8-14(15)19-16(17)21)20-25(22,23)13-6-3-11(18)4-7-13/h3-9,20H,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXHKSIHZZJTBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

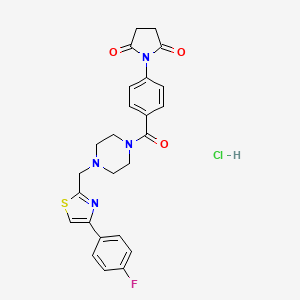

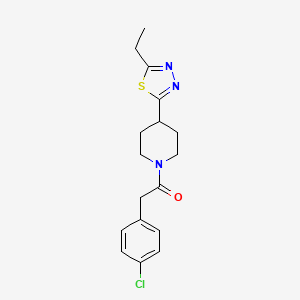

![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2506341.png)

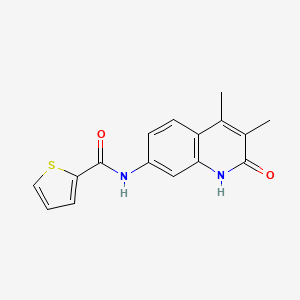

![3-{3-chloro-5H,6H,7H,8H-pyrido[3,4-c]pyridazine-7-carbonyl}-5-methyl-1,2-thiazole](/img/structure/B2506343.png)

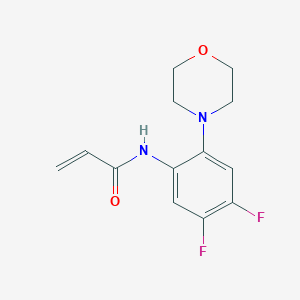

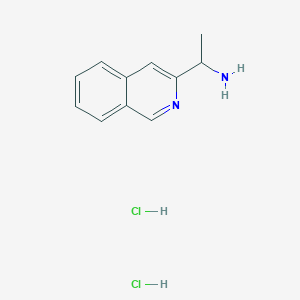

![N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2506347.png)

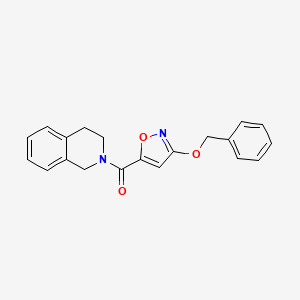

![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2506356.png)

![2,5-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2506357.png)